Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

tert-butyl N-(4-bromothiazol-2-yl)carbamate structure
944804-88-0 structure
اسم المنتج:tert-butyl N-(4-bromothiazol-2-yl)carbamate
كاس عدد:944804-88-0
وسط:C8H11BrN2O2S
ميغاواط:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837

tert-butyl N-(4-bromothiazol-2-yl)carbamate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • tert-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
    • tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
    • tert-butyl (4-bromothiazol-2-yl)carbamate
    • tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
    • QC-6441
    • t-Butyl 4-bromothiazol-2-ylcarbamate
    • Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
    • (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
    • 2-(Boc-amino)-4-bromothiazole
    • CM10833
    • FCH1402824
    • SY045933
    • AX8158298
    • AB0027805
    • ST24031809
    • W9687
    • C2015
    • ter
    • 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
    • tert-butyl N-(4-bromothiazol-2-yl)carbamate
    • DTXSID00668689
    • 944804-88-0
    • SB40144
    • A859403
    • SCHEMBL1744171
    • AKOS015834976
    • MFCD11111844
    • FT-0646750
    • GS-4198
    • AMY28982
    • Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
    • CS-M3527
    • Tert-Butyl4-Bromothiazol-2-Ylcarbamate
    • MDL: MFCD11111844
    • نواة داخلي: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
    • مفتاح Inchi: OVRIFGLINJVMLO-UHFFFAOYSA-N
    • ابتسامات: BrC1=CSC(=N1)NC(=O)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 277.97200
  • النظائر كتلة واحدة: 277.972
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 3
  • تعقيدات: 220
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 2.9
  • طوبولوجي سطح القطب: 79.5

الخصائص التجريبية

  • اللون / الشكل: No data avaiable
  • كثيف: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: No data available
  • نقطة الغليان: No data available
  • نقطة الوميض: No data available
  • انكسار: 1.595
  • الذوبان: Very slightly soluble (0.27 g/l) (25 º C),
  • بسا: 79.46000
  • لوغب: 3.32560
  • ضغط البخار: No data available

tert-butyl N-(4-bromothiazol-2-yl)carbamate أمن المعلومات

tert-butyl N-(4-bromothiazol-2-yl)carbamate بيانات الجمارك

  • رمز النظام المنسق:2934100090
  • بيانات الجمارك:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

tert-butyl N-(4-bromothiazol-2-yl)carbamate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFC50-5G
tert-butyl N-(4-bromothiazol-2-yl)carbamate
944804-88-0 97%
5g
¥ 2,376.00 2023-04-12
Chemenu
CM189720-5g
tert-Butyl 4-bromothiazol-2-ylcarbamate
944804-88-0 95%
5g
$458 2021-08-05
eNovation Chemicals LLC
Y1125265-25g
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
944804-88-0 95%
25g
$1340 2024-07-28
eNovation Chemicals LLC
Y1125265-1g
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
944804-88-0 95%
1g
$150 2024-07-28
abcr
AB436739-250 mg
tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; .
944804-88-0 95%
250MG
€95.30 2023-07-18
ChemScence
CS-M3527-10g
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 99.40%
10g
$712.0 2022-04-26
Chemenu
CM189720-1g
tert-Butyl 4-bromothiazol-2-ylcarbamate
944804-88-0 95%
1g
$173 2021-08-05
ChemScence
CS-M3527-100mg
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 99.40%
100mg
$19.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13390-1g
tert-Butyl (4-bromothiazol-2-yl)carbamate
944804-88-0 95%
1g
¥192.0 2023-09-06
eNovation Chemicals LLC
Y1006991-10G
tert-butyl N-(4-bromothiazol-2-yl)carbamate
944804-88-0 97%
10g
$295 2024-07-21

tert-butyl N-(4-bromothiazol-2-yl)carbamate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ;  16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ;  5 min
المراجع
Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses
, United States, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water ;  0 °C; 30 min, 0 °C
المراجع
Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ;  5 min
المراجع
Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents
, United States, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; overnight, 60 °C
المراجع
Preparation of aminoheteroaryl compounds and uses thereof
, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor
Wang, Beilei; Wu, Jiaxin; Wu, Yun; Chen, Cheng; Zou, Fengming; et al, European Journal of Medicinal Chemistry, 2018, 158, 896-916

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water ;  0 °C; 12 h, 0 °C → rt
المراجع
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 Solvents: Water
المراجع
Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation
Shukla, Nikunj M.; Chan, Michael; Lao, Fitzgerald S.; Chu, Paul J.; Belsuzarri, Masiel; et al, Bioorganic & Medicinal Chemistry, 2021, 43,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ;  cooled; 30 min, cooled
1.3 Reagents: Water
المراجع
Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer
, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, 85 °C
المراجع
Preparation of galactosides inhibitor of galectins
, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  15 min, 0 °C
1.2 Solvents: Water ;  0 °C → rt; 12 h, rt
المراجع
Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, 25 °C
المراجع
Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles
Havel, Stepan; Khirsariya, Prashant; Akavaram, Naresh; Paruch, Kamil ; Carbain, Benoit, Journal of Organic Chemistry, 2018, 83(24), 15380-15405

tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials

tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate
A859403
نقاء:99%
كمية:25g
الأسعار ($):584.0